molecular formula C18H22FN3O B301887 N'-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-methylbutanohydrazide

N'-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-methylbutanohydrazide

Cat. No. B301887
M. Wt: 315.4 g/mol
InChI Key: ZXSNMNABNQKNGH-RGVLZGJSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-methylbutanohydrazide, also known as compound X, is a novel synthetic compound with potential applications in scientific research.

Mechanism of Action

The mechanism of action of N'-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-methylbutanohydrazide X is not fully understood, but studies have suggested that it may act by inhibiting the activity of certain enzymes involved in cell growth and proliferation. It may also interfere with the signaling pathways that regulate cell survival and apoptosis.
Biochemical and Physiological Effects:
Compound X has been shown to have several biochemical and physiological effects. In addition to its anti-tumor activity, it has been shown to have anti-inflammatory and antioxidant properties. It has also been shown to have a protective effect on the liver and kidneys.

Advantages and Limitations for Lab Experiments

One of the advantages of using N'-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-methylbutanohydrazide X in lab experiments is its potency and specificity. It has been shown to have a high degree of selectivity for cancer cells, which makes it a promising candidate for targeted cancer therapy. However, one of the limitations of using N'-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-methylbutanohydrazide X is its relatively low solubility, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research and development of N'-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-methylbutanohydrazide X. One area of focus is the optimization of the synthesis method to improve the yield and purity of the N'-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-methylbutanohydrazide. Another area of focus is the development of more effective delivery methods, such as nanoparticle-based drug delivery systems. Additionally, further studies are needed to fully understand the mechanism of action of N'-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-methylbutanohydrazide X and to identify potential drug targets. Finally, clinical trials are needed to evaluate the safety and efficacy of N'-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-methylbutanohydrazide X in humans.

Synthesis Methods

Compound X is synthesized through a multistep process involving the reaction of 4-fluoroaniline with 3-methyl-2-butanone to form an intermediate N'-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-methylbutanohydrazide. The intermediate N'-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-methylbutanohydrazide is then reacted with hydrazine hydrate and acetic acid to form the final product, N'-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-methylbutanohydrazide.

Scientific Research Applications

Compound X has shown potential applications in scientific research, particularly in the field of cancer research. Studies have shown that N'-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-methylbutanohydrazide X has anti-tumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.

properties

Product Name

N'-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-methylbutanohydrazide

Molecular Formula

C18H22FN3O

Molecular Weight

315.4 g/mol

IUPAC Name

N-[(E)-[1-(4-fluorophenyl)-2,5-dimethylpyrrol-3-yl]methylideneamino]-3-methylbutanamide

InChI

InChI=1S/C18H22FN3O/c1-12(2)9-18(23)21-20-11-15-10-13(3)22(14(15)4)17-7-5-16(19)6-8-17/h5-8,10-12H,9H2,1-4H3,(H,21,23)/b20-11+

InChI Key

ZXSNMNABNQKNGH-RGVLZGJSSA-N

Isomeric SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)F)C)/C=N/NC(=O)CC(C)C

SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)F)C)C=NNC(=O)CC(C)C

Canonical SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)F)C)C=NNC(=O)CC(C)C

Origin of Product

United States

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